molecular formula C17H17FN2O2S2 B3017854 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-70-3

1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3017854
CAS No.: 868217-70-3
M. Wt: 364.45
InChI Key: IKDFUFMWRKSSJU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with 2-mercapto-1-(3-methylphenyl)ethanone to form the intermediate sulfonyl thioether. This intermediate is then cyclized with an appropriate amidine under acidic or basic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(4-bromobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(4-methylbenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

1-(4-fluorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of the fluorine atom in the benzenesulfonyl group. Fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its lipophilicity and metabolic stability. This can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S2/c1-13-3-2-4-14(11-13)12-23-17-19-9-10-20(17)24(21,22)16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFUFMWRKSSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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